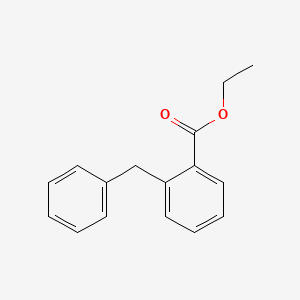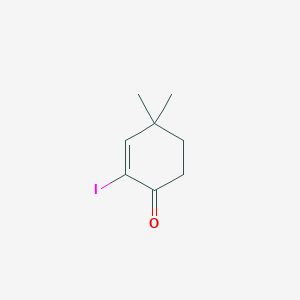
2-Iodo-4,4-dimethylcyclohex-2-enone
概要
説明
2-Iodo-4,4-dimethylcyclohex-2-enone is an organic compound with the molecular formula C8H11IO. It is a derivative of cyclohexenone, where the hydrogen atom at the second position is replaced by an iodine atom, and the fourth position is substituted with two methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4,4-dimethylcyclohex-2-enone typically involves the iodination of 4,4-dimethylcyclohex-2-enone. One common method is the reaction of 4,4-dimethylcyclohex-2-enone with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield .
化学反応の分析
Types of Reactions
2-Iodo-4,4-dimethylcyclohex-2-enone can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction Reactions: The carbonyl group in the cyclohexenone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 2-azido-4,4-dimethylcyclohex-2-enone or 2-thiocyanato-4,4-dimethylcyclohex-2-enone.
Reduction: Formation of 2-iodo-4,4-dimethylcyclohexanol.
Oxidation: Formation of this compound derivatives with additional functional groups.
科学的研究の応用
2-Iodo-4,4-dimethylcyclohex-2-enone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
作用機序
The mechanism of action of 2-Iodo-4,4-dimethylcyclohex-2-enone depends on the specific application and the target moleculeThese interactions can lead to the inhibition or activation of biological pathways, resulting in the desired therapeutic or biological effect .
類似化合物との比較
Similar Compounds
4,4-Dimethylcyclohex-2-enone: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Bromo-4,4-dimethylcyclohex-2-enone: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
2-Chloro-4,4-dimethylcyclohex-2-enone:
Uniqueness
2-Iodo-4,4-dimethylcyclohex-2-enone is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability can lead to different reaction pathways and products, making this compound valuable in synthetic chemistry and research .
特性
IUPAC Name |
2-iodo-4,4-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IO/c1-8(2)4-3-7(10)6(9)5-8/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYIUYNQBWWXBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C(=C1)I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B3187472.png)
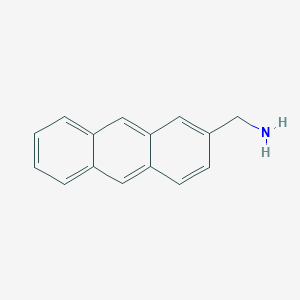

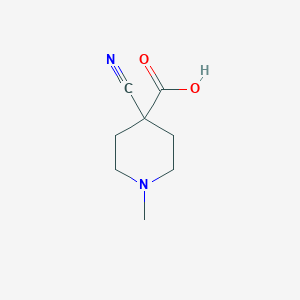
![3-[(Tert-butyldimethylsilyl)oxy]piperidine](/img/structure/B3187485.png)


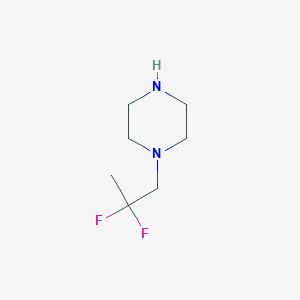
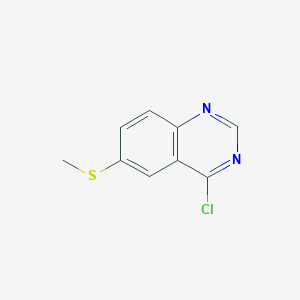
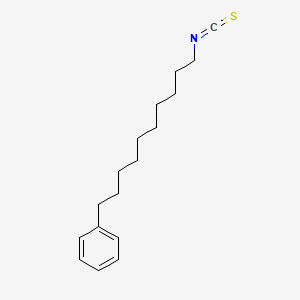

![4-hydroxy-2,3,6-trimethoxy-5H-benzo[7]annulen-5-one](/img/structure/B3187551.png)
